molecular formula C7H5ClF2O B102107 2-Chloro-3,5-difluoroanisole CAS No. 18627-23-1

2-Chloro-3,5-difluoroanisole

Cat. No. B102107
CAS RN: 18627-23-1
M. Wt: 178.56 g/mol
InChI Key: MADYPAXFVCUWLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-3,5-difluoroanisole has been extensively studied. For instance, the geometric structure of 2,3,5,6-tetrafluoroanisole was determined using gas electron diffraction (GED) and quantum chemical calculations, revealing the orientation of the O-CH3 bond and the potential function for internal rotation around the C(sp2)-O bond . Similarly, the structural and spectroscopic properties of 5-chloro-2-nitroanisole were investigated using various spectroscopic methods and quantum chemical calculations, providing insights into the electronic properties and vibrational analysis of the molecule .

Synthesis Analysis

Synthesis methods for chloro-difluoro compounds have been developed, such as the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline using the Sandmeyer reaction, bromination, and Grignard reaction . Another example includes the multi-step synthesis of 3-chloro-2-fluorobut-2-en-4-olide, starting from dibromo-dichloro-difluoroethane, demonstrating the complexity and versatility of synthetic routes for such halogenated compounds .

Chemical Reactions Analysis

The reactivity of chloro-difluoro compounds can be quite diverse. For instance, 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene was synthesized through reactions with chlorine trifluoride, indicating the potential for complex reactions involving halogenated compounds . Additionally, difluorochloronium(III) compounds were synthesized from various metal powders and metal fluorides or chlorides with chlorine trifluoride, showing the formation of different molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anisoles, such as 3,5-difluoroanisole, have been characterized using techniques like mass-analyzed resonant two-photon ionization (R2PI) and quantum chemical calculations. These studies provide information on the structure, vibrations, and electronic transitions of the molecules . Furthermore, the synthesis and properties of 2,3-dichloro-5-trifluoromethyl pyridine, a related pyridine derivative, have been reviewed, highlighting its importance in the synthesis of pesticides and its various synthetic processes .

Scientific Research Applications

Molecular Structure and Conformation Studies

  • Molecular Structure Analysis : 2-Chloro-3,5-difluoroanisole has been studied for its molecular structure and conformation. Dorofeeva et al. (2006) investigated the geometric parameters and ideal gas thermodynamic properties of 3,5-difluoroanisole, revealing insights into its molecular structure and conformation properties (Dorofeeva et al., 2006).

Spectroscopy and Theoretical Calculations

  • Spectroscopy and Vibrational Studies : Zhang et al. (2012) explored the structure and vibrations of 3,5-difluoroanisole using resonant two-photon ionization spectroscopy and theoretical calculations. This study provided valuable information on the electronic transition and ionization energies of the compound (Zhang et al., 2012).

Fluorination and Conformational Effects

  • Effect of Fluorination on Conformation : Research by Zarembo et al. (2006) on 2,6-difluoroanisole, a related compound, showed how fluorination affects the conformation. This study provides comparative insights that can be applicable to understanding the conformational dynamics of 2-Chloro-3,5-difluoroanisole (Zarembo et al., 2006).

Preparation and Synthetic Applications

  • Synthesis of Fluorinated Silanes : Guidotti et al. (2004) described the preparation of fluorinated silanes, including derivatives of α-chloro-α,α-difluoroanisole. This research is indicative of the synthetic utility of fluorinated anisoles in creating fluorinated compounds for various applications (Guidotti et al., 2004).

Safety And Hazards

2-Chloro-3,5-difluoroanisole may cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if inhaled, specific first aid measures should be taken .

properties

IUPAC Name

2-chloro-1,5-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADYPAXFVCUWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401334
Record name 2-Chloro-3,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-difluoroanisole

CAS RN

18627-23-1
Record name 2-Chloro-3,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,5-difluoroanisole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GM Bernard, RW Schurko - Magnetic resonance in chemistry, 1995 - Wiley Online Library
Long‐range isotope shifts, Δδ, due to 37 Cl/ 35 Cl and 81 Br/ 79 Br, in the 19 F NMR spectra of some substituted benzenes are reported. The shifts appear to be invariant to solvent and …
GM Bernard - 1996 - mspace.lib.umanitoba.ca
I thank Dr. Frank Fkuska for the many engaging conversations over the past few years. I also thank him, along with Dr. Jim peeling, for reading this thesis. I thank Dr-Kirk Marat and Mr. …
Number of citations: 4 mspace.lib.umanitoba.ca

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